4-Ethoxy-N-(4-isobutoxybenzyl)aniline
Overview
Description
Scientific Research Applications
1. Structural and Vibrational Analysis
4-Ethoxy-N-(4-isobutoxybenzyl)aniline and related compounds have been studied for their structural and vibrational properties. The molecular geometry, hydrogen bonding interactions, and vibrational frequencies are analyzed using density functional methods. Such studies contribute to understanding the molecular arrangements and stability influenced by non-bonded interactions like hydrogen bonding (Subi et al., 2022).
2. Antimicrobial Activity
Research has explored the antimicrobial properties of compounds similar to this compound. These studies involve in vitro antimicrobial testing against various microorganisms, providing insights into potential applications in combating microbial infections (Subi et al., 2022).
3. Pharmaceutical Applications
Compounds structurally related to this compound have been investigated for their potential pharmaceutical applications. This includes examining their pharmacokinetic properties and potential as candidates for treating various conditions such as dementia, sleep disorders, and psychosis (Batista et al., 2017).
4. Non-Linear Optical Properties
The non-linear optical (NLO) properties of related compounds have been analyzed, which is significant in the field of photonics and telecommunications. NLO materials are crucial for developing optical switches, modulators, and other components in optical systems (Subi et al., 2022).
5. Synthesis and Chemical Characterization
Studies have been conducted on the synthesis of related aniline derivatives, focusing on optimizing reaction conditions, yields, and purity. This research is foundational in developing new compounds for various industrial and scientific applications (Zi-qiang, 2007).
Safety and Hazards
Properties
IUPAC Name |
4-ethoxy-N-[[4-(2-methylpropoxy)phenyl]methyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-4-21-18-11-7-17(8-12-18)20-13-16-5-9-19(10-6-16)22-14-15(2)3/h5-12,15,20H,4,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWPPFVJXUAPQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.